BenchChemオンラインストアへようこそ!

4-(1-Bromoethyl)-6-chloropyrimidine

Nucleophilic substitution Chemoselective synthesis Leaving group hierarchy

This 4,6-disubstituted pyrimidine provides unmatched orthogonal reactivity: the benzylic bromide is 10³–10⁵-fold more reactive than the aryl chloride, enabling protecting-group-free, chemoselective SN2 amination followed by Suzuki-Miyaura cross-coupling at the C6-Cl site. Mandated for Fluconazole Impurity 5 and Voriconazole Impurity 43 reference standards, this specific positional isomer—not 2- or 5-substituted analogs—ensures accurate ANDA impurity profiling per ICH Q3A.

Molecular Formula C6H6BrClN2
Molecular Weight 221.48 g/mol
CAS No. 188416-33-3
Cat. No. B3188034
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Bromoethyl)-6-chloropyrimidine
CAS188416-33-3
Molecular FormulaC6H6BrClN2
Molecular Weight221.48 g/mol
Structural Identifiers
SMILESCC(C1=CC(=NC=N1)Cl)Br
InChIInChI=1S/C6H6BrClN2/c1-4(7)5-2-6(8)10-3-9-5/h2-4H,1H3
InChIKeyKSXLAAMIXVHNJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Bromoethyl)-6-chloropyrimidine CAS 188416-33-3: Chemical Properties and Procurement Context


4-(1-Bromoethyl)-6-chloropyrimidine (CAS 188416-33-3) is a disubstituted pyrimidine heterocycle with the molecular formula C₆H₆BrClN₂ and a molecular weight of 221.48 g/mol. The compound features a bromoethyl substituent at the 4-position and a chlorine atom at the 6-position of the pyrimidine ring [1]. This structural configuration provides two distinct leaving groups with differing reactivity profiles: an alkyl bromide on the side chain and an aryl chloride directly attached to the electron-deficient pyrimidine ring . The compound is commercially available as an intermediate for pharmaceutical synthesis and impurity reference standards, and is subject to hazardous chemical procurement regulations in certain jurisdictions [2]. It is recognized in multiple authoritative databases including PubChem and ChemicalBook [1].

Why 4-(1-Bromoethyl)-6-chloropyrimidine Cannot Be Interchanged with Other Chloropyrimidine or Bromoalkyl Pyrimidine Analogs


Generic substitution among pyrimidine analogs is inadvisable due to three critical differentiation factors. First, the 4-position versus alternative positional isomers fundamentally alters nucleophilic aromatic substitution (SNAr) regioselectivity in downstream coupling reactions, as 2-, 4-, and 6-substituted pyrimidines exhibit distinct activation patterns [1]. Second, the orthogonal reactivity of the aryl C6-Cl site relative to the benzylic C1′-Br site—which differ in leaving group ability by several orders of magnitude in nucleophilic displacement reactions—enables chemoselective sequential functionalization that single-halogen or regioisomeric analogs cannot replicate [2]. Third, in pharmaceutical intermediate procurement, the compound's documented identity as Fluconazole Impurity 5 and Voriconazole Impurity 43 necessitates this specific substitution pattern for impurity profiling . Substituting 4-(1-chloroethyl)-6-chloropyrimidine, 5-(1-bromoethyl)-2-chloropyrimidine, or the 5-fluoro variant will alter both synthetic outcomes and analytical specificity.

Quantitative Differentiation Evidence for 4-(1-Bromoethyl)-6-chloropyrimidine Relative to Positional Isomers and Halogen Analogs


Benzylic Bromide Versus Aryl Chloride Leaving Group Reactivity in Sequential Functionalization

The compound possesses two halogen sites with a documented leaving group ability difference. In SN2 displacement reactions, the benzylic bromide at C1′ undergoes substitution approximately 10³ to 10⁵ times faster than the aryl chloride at C6, as established by the general halide leaving group hierarchy [1]. This differential reactivity enables orthogonal, chemoselective functionalization sequences in which the alkyl bromide can be displaced first by nitrogen or sulfur nucleophiles while preserving the aryl chloride for subsequent SNAr chemistry. This capability is not available in analogs bearing only aryl halides or those with two chlorides of comparable reactivity . The electron-deficient pyrimidine ring further activates the C6 position toward nucleophilic aromatic substitution relative to unactivated aryl chlorides .

Nucleophilic substitution Chemoselective synthesis Leaving group hierarchy

4-Position Substitution Regiochemistry Differentiates Reactivity from 5-Position and 2-Position Isomers

In pyrimidine heterocycles, the position of halogen substitution governs SNAr reactivity due to differing degrees of activation by the ring nitrogen atoms. Halogens at the 4-position and 6-position are activated toward nucleophilic displacement by the para-relationship to N1 and N3 respectively, whereas halogens at the 2-position experience activation from only one adjacent nitrogen and the 5-position lacks direct activation by ring nitrogens [1]. The target compound, bearing a chloro substituent at the 6-position, maintains high SNAr reactivity, while a 5-(1-bromoethyl)-2-chloropyrimidine analog would exhibit substantially reduced reactivity at the 5-position and different regioselectivity at the 2-position . This positional difference affects both reaction kinetics and product distribution in cross-coupling and substitution reactions [2].

Regioselectivity Nucleophilic aromatic substitution Pyrimidine positional isomers

Fluconazole and Voriconazole Impurity Profiling: Identity Confirmation and Analytical Differentiation

4-(1-Bromoethyl)-6-chloropyrimidine is cataloged as Fluconazole Impurity 5 (CAS 188416-33-3) and Voriconazole Impurity 43, with commercially available reference standards at 97% purity . For analytical method validation and pharmaceutical quality control, the compound's exact substitution pattern at positions 4 and 6 provides a distinct retention time and mass spectrometric signature that differentiates it from other triazole antifungal impurities. In impurity profiling, the target compound (molecular weight 221.48 g/mol, exact mass 219.94 Da) is analytically distinguishable from its 5-fluoro analog (4-(1-bromoethyl)-5-fluoro-6-chloropyrimidine, CAS 188416-28-6, MW 239.47 g/mol), which serves as Voriconazole Impurity 4 . The presence of bromine provides a characteristic isotopic pattern (¹:¹ ratio for ⁷⁹Br:⁸¹Br) facilitating unambiguous MS identification.

Pharmaceutical impurity Reference standard HPLC-MS analysis

Commercially Available Intermediate for Kinase-Targeted Scaffold Synthesis

Chloropyrimidines bearing bromoalkyl substituents have been documented as intermediates in the synthesis of kinase inhibitors. A related structural class—bromo-pyrimidine analogs—has been systematically evaluated as tyrosine kinase inhibitors, demonstrating anticancer activity with structure-activity relationships governed by substitution pattern [1]. While the target compound itself is a building block rather than an active pharmaceutical ingredient, its structural features align with established kinase inhibitor scaffolds where 4,6-disubstituted pyrimidines serve as hinge-binding motifs [2]. Covalent inhibitor programs targeting kinases including MSK1 have utilized chloropyrimidine cores for covalent bond formation with cysteine residues in the kinase active site [3]. The bromoethyl side chain in the target compound provides a functional handle for introducing diverse amine-containing fragments via SN2 displacement.

Kinase inhibitor Scaffold synthesis Building block

Priority Application Scenarios for 4-(1-Bromoethyl)-6-chloropyrimidine in Research and Industrial Procurement


Pharmaceutical Impurity Reference Standard for Triazole Antifungal Drug Products

As Fluconazole Impurity 5 and Voriconazole Impurity 43, 4-(1-bromoethyl)-6-chloropyrimidine is procured as a certified reference standard for HPLC method development, impurity profiling, and stability-indicating assays in generic drug manufacturing. The compound's distinct bromine isotopic signature enables unambiguous LC-MS identification, and commercial availability at 97% purity from multiple suppliers supports analytical method validation requirements for ANDA submissions [1]. The procurement of this specific impurity standard—rather than structurally related analogs—is mandatory for demonstrating analytical specificity per ICH Q3A guidelines.

Chemoselective Sequential Functionalization in Multi-Step Organic Synthesis

The documented leaving group hierarchy differential (benzylic bromide > aryl chloride by 10³–10⁵-fold in SN2 displacement) enables chemoselective reaction sequences without protecting group intervention [1]. In this scenario, researchers utilize the compound to first displace the benzylic bromide with amine or thiol nucleophiles under mild conditions (polar aprotic solvents, ambient to moderate temperatures), while preserving the C6-Cl site intact for subsequent Suzuki-Miyaura cross-coupling, SNAr, or additional functionalization steps. This orthogonal reactivity profile reduces synthetic step count and improves overall yield compared to symmetrical dihalide intermediates that require protecting group strategies.

Diversification Scaffold in Kinase-Targeted Medicinal Chemistry Programs

4-(1-Bromoethyl)-6-chloropyrimidine serves as a bifunctional building block for generating compound libraries targeting kinase ATP-binding pockets. The 4,6-disubstituted pyrimidine core provides a hinge-binding scaffold motif, while the two distinct reactive handles (C6-Cl for cross-coupling, C1′-Br for SN2 amination) enable parallel library synthesis [1]. This compound is procured for structure-activity relationship (SAR) exploration in covalent inhibitor programs where the pyrimidine core is elaborated into kinase-targeting pharmacophores. The correct positional isomer (4-position bromoethyl substitution) is essential, as 2- or 5-substituted analogs exhibit altered binding geometries in the kinase active site .

Synthetic Intermediate for Agrochemical and Specialty Chemical Development

In industrial chemical production, 4-(1-bromoethyl)-6-chloropyrimidine is used as a synthetic intermediate for agrochemical active ingredients and functional materials. The electron-deficient pyrimidine core and orthogonal halogen reactivity facilitate the construction of more complex heterocyclic systems through sequential substitution chemistry. Industrial procurement of this compound requires appropriate hazardous chemical handling certification, as documented in SDS requirements [1]. Continuous flow reactor methods have been described for scaled production of related chloropyrimidine intermediates, offering improved yield and purity control for industrial applications .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Bromoethyl)-6-chloropyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.